molecular formula C23H20Cl2N2O4S B11634928 Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11634928
M. Wt: 491.4 g/mol
InChI Key: ARNJBHZWFUDTAK-UHFFFAOYSA-N
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Description

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with chlorinated phenyl groups and carbamoyl functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the chlorinated phenyl groups and carbamoyl functionalities. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with chlorinated phenyl groups and carbamoyl functionalities. Examples include:

Uniqueness

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H20Cl2N2O4S

Molecular Weight

491.4 g/mol

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H20Cl2N2O4S/c1-4-31-23(30)18-13(3)19(21(29)26-17-7-5-6-16(25)12(17)2)32-22(18)27-20(28)14-8-10-15(24)11-9-14/h5-11H,4H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

ARNJBHZWFUDTAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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